Glucokinase Activation Potency: 84138-37-4 vs. the Optimized 2-(Pyridin-2-yl)-1H-benzimidazole Series Lead
In a recombinant human liver glucokinase activation assay, 84138-37-4 exhibits an EC50 of 930 nM, which is approximately 2.2-fold higher (weaker) than the optimized lead compound 16p(R) from the same chemical series (EC50 = 0.42 µM) [1][2]. Both compounds were tested under similar assay conditions measuring reduction in NADH production in the presence of 5 mM glucose. This potency gap demonstrates that the o-chlorophenoxy-N-pyridylamino substitution pattern of 84138-37-4 yields a distinct pharmacological profile compared to the more potent clinical candidate series.
| Evidence Dimension | Glucokinase activation (EC50) |
|---|---|
| Target Compound Data | 930 nM (0.93 µM) |
| Comparator Or Baseline | Compound 16p(R) (lead GK activator from Ishikawa et al. 2009): EC50 = 0.42 µM |
| Quantified Difference | 84138-37-4 is ~2.2-fold less potent |
| Conditions | Recombinant human liver glucokinase 2; NADH production reduction assay with 5 mM glucose |
Why This Matters
Users requiring a glucokinase activator tool compound with moderate (rather than maximal) potency for mechanistic studies can select 84138-37-4 to avoid complete enzyme saturation at low concentrations.
- [1] Ishikawa, M. et al. (2009). Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators. Bioorg. Med. Chem. Lett., 19(15), 4450-4454. PMID: 19540111. Compound 16p(R) EC50: 0.42 µM. View Source
- [2] BindingDB. PrimarySearch_ki entry for BDBM50474543: Activation of recombinant human liver glucokinase 2. EC50: 930 nM. View Source
